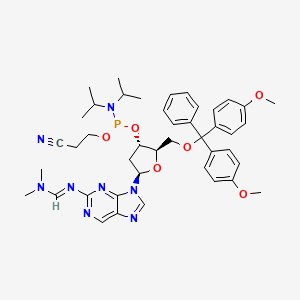
2-Aminopurine cep
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminopurine is a fluorescent nucleobase analog frequently used as a structure-sensitive reporter to study the chemical and biophysical properties of nucleic acids. It is particularly useful in investigating the thermodynamics and kinetics of RNA folding, RNA-ligand binding, and RNA catalytic activity .
Synthetic Routes and Reaction Conditions:
- One synthetic route involves the thiation of guanosine with phosphorus pentasulfide followed by reduction with Raney nickel .
- Another method utilizes the condensation of chloromercuri-2-benzamidopurine with 2,3,5-tri-O-benzoylribofuranosyl chloride, followed by deprotection of the hydroxyl functions .
- A photochemical reduction of 6-chloro-2-aminopurine riboside to the corresponding 2-aminopurine nucleoside has also been reported .
Industrial Production Methods:
- Industrial production often involves the use of phosphoryl chloride and subsequent reduction steps .
Types of Reactions:
Oxidation: 2-Aminopurine can undergo oxidation reactions, although specific conditions and reagents are not commonly detailed in literature.
Reduction: Reduction of 6-chloro-2-aminopurine riboside to 2-aminopurine nucleoside using photochemical methods.
Common Reagents and Conditions:
Phosphorus pentasulfide: for thiation.
Raney nickel: for reduction.
Chloromercuri-2-benzamidopurine: and 2,3,5-tri-O-benzoylribofuranosyl chloride for condensation reactions.
Major Products:
科学研究应用
2-Aminopurine is widely used in scientific research due to its fluorescent properties:
Chemistry: Used as a probe to study nucleic acid structures and interactions.
Biology: Employed in the investigation of RNA folding and RNA-ligand interactions.
Medicine: Utilized in the development of antiviral and antitumor agents.
Industry: Applied in the synthesis of nucleoside analogs for various biochemical studies.
作用机制
2-Aminopurine exerts its effects by incorporating into nucleic acids and acting as a fluorescent probe. It can mimic the natural bases adenine and guanine, allowing it to pair with thymine and cytosine . This property makes it useful for studying the dynamics of nucleic acid structures and interactions with enzymes and other molecules .
相似化合物的比较
Adenine: Shares structural similarities but lacks the fluorescent properties of 2-aminopurine.
Guanine: Another natural purine base that can pair with cytosine but does not exhibit fluorescence.
7-Deazaadenosine (Tubercidine): A tricyclic analog used in similar biochemical studies.
Uniqueness:
属性
IUPAC Name |
N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-2-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53N8O6P/c1-30(2)51(31(3)4)58(55-24-12-23-44)57-38-25-40(50-29-46-37-26-45-42(48-41(37)50)47-28-49(5)6)56-39(38)27-54-43(32-13-10-9-11-14-32,33-15-19-35(52-7)20-16-33)34-17-21-36(53-8)22-18-34/h9-11,13-22,26,28-31,38-40H,12,24-25,27H2,1-8H3/b47-28+/t38-,39+,40+,58?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPIPLWEGKTHNG-WWBOHCBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=C(N=C65)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=C(N=C65)/N=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53N8O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
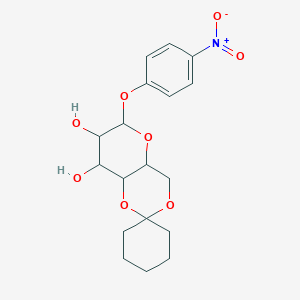
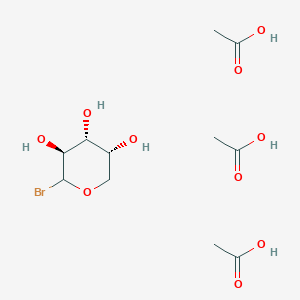

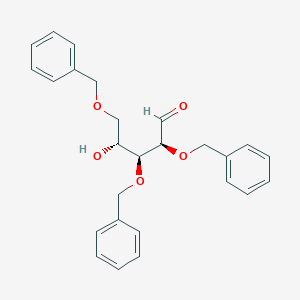
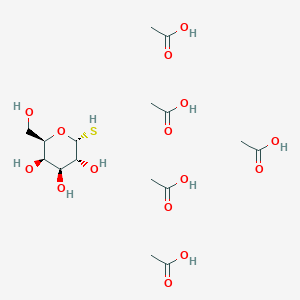
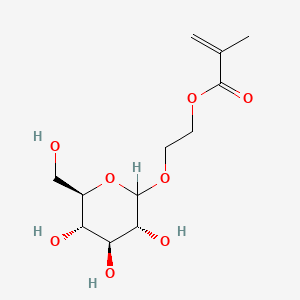
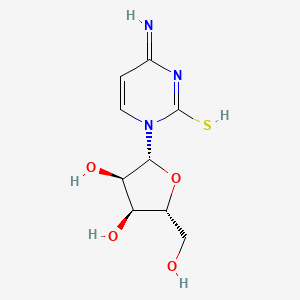
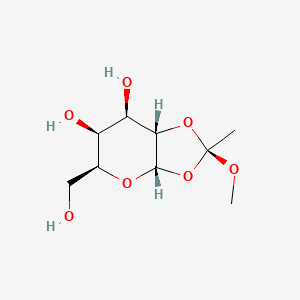
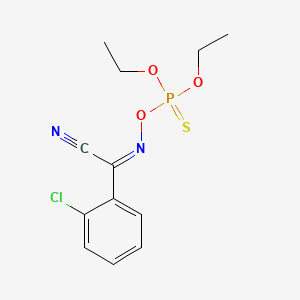
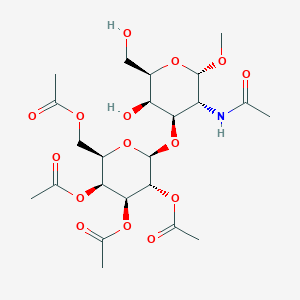
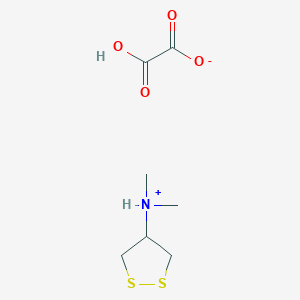
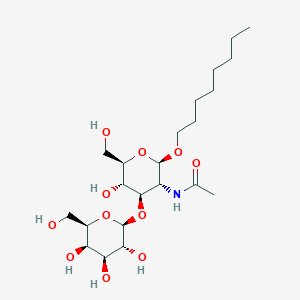
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B8082860.png)
![2-amino-9-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B8082861.png)
